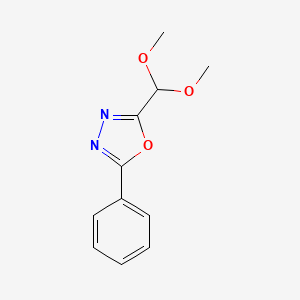
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any distinctive characteristics.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances.Applications De Recherche Scientifique
Application 1: Oxidative Esterification
- Methods of Application or Experimental Procedures : Gold supported on a series of acidic oxide, alkaline oxide, and hydrotalcite was prepared using colloidal deposition to explore the effect of support on the catalytic activities. The Au/Mg 3 Al-HT exhibited the best catalytic activity .
- Results or Outcomes : The Au/Mg 3 Al-HT catalyst achieved 97.8% selectivity of FDMC at 99.9% conversion of DFF. This catalyst is also suitable for oxidative esterification of benzaldehyde and furfural .
Application 2: Solvent and Fuel Additive
- Summary of the Application : Dimethoxymethane, a compound similar to “2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole”, is used industrially as a solvent and in the manufacture of perfumes, resins, adhesives, paint strippers, and protective coatings. It is also used as a gasoline-additive for increasing octane number .
- Methods of Application or Experimental Procedures : Dimethoxymethane can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol .
- Results or Outcomes : The use of dimethoxymethane as a solvent and fuel additive has been found to increase the efficiency of certain industrial processes and improve the performance of gasoline engines .
Application 3: Battery Electrolyte Component
- Summary of the Application : Dimethoxyethane, another compound similar to “2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole”, is used as a low-viscosity component of the solvent for electrolytes of lithium batteries .
- Methods of Application or Experimental Procedures : In combination with a high-permittivity solvent (e.g., propylene carbonate), dimethoxyethane is used to create an electrolyte solution for lithium batteries .
- Results or Outcomes : The use of dimethoxyethane in lithium battery electrolytes has been found to improve battery performance .
Application 4: Reagent in Organic Synthesis
- Summary of the Application : Dimethoxymethane, a compound similar to “2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole”, is used as a reagent in organic synthesis .
- Methods of Application or Experimental Procedures : It can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol .
- Results or Outcomes : The use of dimethoxymethane as a reagent in organic synthesis has been found to increase the efficiency of certain reactions .
Application 5: Diesel Fuel Blending
- Summary of the Application : Dimethoxymethane can also be used for blending with diesel .
- Methods of Application or Experimental Procedures : It can be blended with diesel fuel to improve combustion efficiency .
- Results or Outcomes : The use of dimethoxymethane in diesel fuel blending has been found to improve engine performance .
Application 6: Production of Bio-Diesel Candidates
- Summary of the Application : Potential bio-diesel candidates or additives, such as 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF), 2-(dimethoxymethyl)-5-(methoxymethyl) furan (DMMF), and 5-(methoxymethyl)-2-furaldehyde (MMF) could be produced from the alcoholic solutions of both 5-HMF and fructose in the presence of solid acid catalysts .
- Methods of Application or Experimental Procedures : The production process involves the reaction of 5-HMF and fructose in alcoholic solutions in the presence of solid acid catalysts .
- Results or Outcomes : The process results in the production of potential bio-diesel candidates or additives .
Safety And Hazards
This involves studying the potential risks associated with handling the compound. It includes the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.
Orientations Futures
This involves a discussion of potential future research directions. It could include potential applications of the compound, or new reactions or processes that could be developed using the compound.
Propriétés
IUPAC Name |
2-(dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-11(15-2)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMVOXQPFQYXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NN=C(O1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244860 | |
| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
1334148-84-3 | |
| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



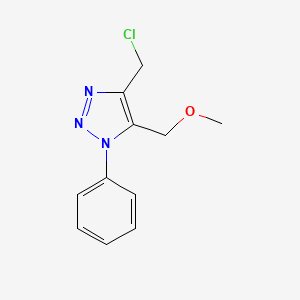
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)

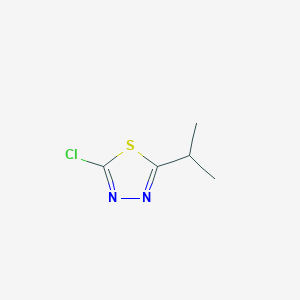
![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)
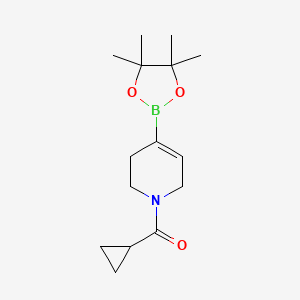
![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)
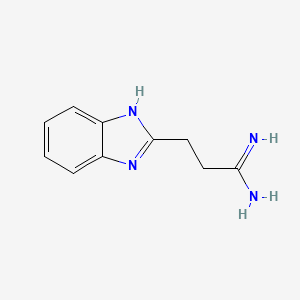

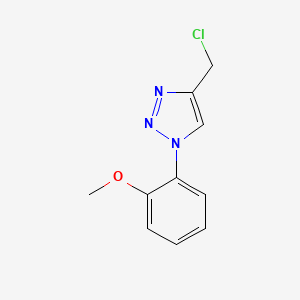
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
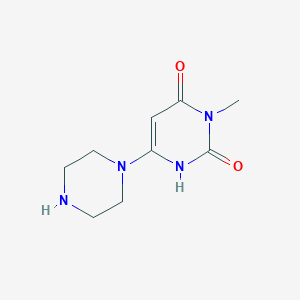
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)
